3-Cyano-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
3-cyano-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a cyano group at position 3, and a carboxylic acid group at position 5.
Wissenschaftliche Forschungsanwendungen
3-cyano-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 3-cyano-1H-pyrazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-cyano-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminopyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Aminopyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-cyano-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and carboxylic acid group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound can also participate in hydrogen bonding and electrostatic interactions, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyano-1H-pyrazole-4-carboxylic acid
- 3-cyano-1H-pyrazole-5-carboxamide
- 3-cyano-1H-pyrazole-5-sulfonic acid
Comparison
Compared to similar compounds, 3-cyano-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group at specific positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biologische Aktivität
3-Cyano-1H-pyrazole-5-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
3-Cyano-1H-pyrazole-5-carboxylic acid features a five-membered ring structure with two nitrogen atoms and functional groups that include a cyano group at position 3 and a carboxylic acid at position 5. This unique arrangement contributes to its reactivity and biological properties.
Biological Activities
1. Enzyme Inhibition:
Research indicates that 3-cyano-1H-pyrazole-5-carboxylic acid acts as an enzyme inhibitor, potentially impacting various biochemical pathways. Its mechanism involves binding to active sites of enzymes, thereby modulating their activity through hydrogen bonding and electrostatic interactions .
2. Anti-inflammatory Effects:
Studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 3-cyano-1H-pyrazole-5-carboxylic acid. For instance, compounds derived from this structure have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. A selectivity index for COX-2 inhibition has been reported, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Anticancer Activity:
The compound has been explored for its anticancer properties, with various derivatives exhibiting cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its efficacy against specific tumors .
4. Antimicrobial Properties:
Research also highlights the antibacterial and antifungal activities of pyrazole derivatives. The presence of the cyano group is believed to enhance the interaction with microbial targets, leading to increased antimicrobial effectiveness .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a recent study, derivatives of 3-cyano-1H-pyrazole-5-carboxylic acid were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema, demonstrating the compound's potential as a therapeutic agent for inflammatory conditions .
Case Study: Anticancer Efficacy
Another investigation focused on the cytotoxicity of this compound against human breast cancer cells (MCF-7). The study revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their promise as novel anticancer agents .
Eigenschaften
IUPAC Name |
3-cyano-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMOUACTOCHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623036 | |
Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187361-13-2 | |
Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.